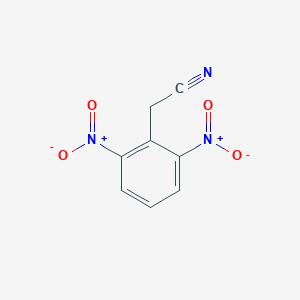











|
REACTION_CXSMILES
|
[N:1]1C=CC=[CH:3][CH:2]=1.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=1)([O-:9])=[O:8].BrCC#N>C(COC)OC>[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[CH2:3][C:2]#[N:1])([O-:9])=[O:8]
|


|
Name
|
cuprous chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.44 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is reintroduced
|
|
Type
|
CUSTOM
|
|
Details
|
giving a dark mixture
|
|
Type
|
STIRRING
|
|
Details
|
stirred mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
ADDITION
|
|
Details
|
is added via cannula
|
|
Type
|
STIRRING
|
|
Details
|
with stirring over the course of 15 min
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction is stirred at this temperature for another 2 h
|
|
Duration
|
2 h
|
|
Type
|
WAIT
|
|
Details
|
warms to ambient temperature for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with the addition of 60 mL of 3M HCl solution
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is then added to 600 mL of water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with eight 50 mL portions of diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts are dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CC#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |